2-Bromo-5-chlorobenzyl alcohol
Description
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUSOFTODTRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633377 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-70-8 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60666-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 2-Chlorobenzyl Alcohol
Bromination of 2-chlorobenzyl alcohol represents a direct route to the target compound. The chlorine atom at the 2-position directs electrophilic bromination to the 5-position via resonance and inductive effects. Industrially, this method employs N-bromosuccinimide (NBS) in sulfuric acid, leveraging the NBS/sulfuric acid system for regioselective bromination .
Reaction Conditions :
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Catalyst : Sodium sulfide (Na₂S) or sodium sulfite (Na₂SO₃) to suppress ortho-bromination by modulating electrophilic attack .
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Temperature : 10–50°C to balance reaction rate and selectivity.
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Solvent : Concentrated sulfuric acid facilitates protonation of NBS, generating Br⁺ for electrophilic substitution.
Procedure :
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Dissolve 2-chlorobenzyl alcohol in sulfuric acid.
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Add NBS incrementally at 30°C to minimize exothermic side reactions.
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Stir for 10–30 minutes until substrate consumption exceeds 99% (monitored via HPLC).
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Quench with ice water, isolate via filtration, and recrystallize from methanol/water.
Yield and Purity :
Reduction of 5-Bromo-2-Chlorobenzoic Acid
5-Bromo-2-chlorobenzoic acid, synthesized via bromination of 2-chlorobenzoic acid , serves as a precursor for alcohol synthesis through reduction.
Reduction Protocol :
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Convert 5-bromo-2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) .
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Reduce the acid chloride to 2-bromo-5-chlorobenzyl alcohol via lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Key Steps :
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Acid Chloride Formation : React benzoic acid with SOCl₂ at reflux (70°C) for 2 hours.
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Reduction : Add LiAlH₄ dropwise at 0°C, followed by 2-hour stirring at room temperature.
Yield and Purity :
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Overall Yield : 75–80% (two-step process).
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Purity : 98–99% after column chromatography (hexane/ethyl acetate gradient).
Hydrolysis of 2-Bromo-5-Chlorobenzyl Chloride
Nucleophilic substitution of 2-bromo-5-chlorobenzyl chloride with water or hydroxide ions provides a high-yield pathway.
Reaction Mechanism :
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Solvent : Dimethylformamide (DMF) or aqueous NaOH.
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Conditions : Reflux at 80–100°C for 4–6 hours.
Procedure :
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Suspend 2-bromo-5-chlorobenzyl chloride in 10% NaOH.
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Reflux until chloride conversion is complete (TLC monitoring).
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Acidify with HCl, extract with dichloromethane, and purify via distillation.
Yield and Purity :
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Yield : 88–92%.
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Purity : 97–98% (GC-MS analysis).
Grignard Reaction with Formaldehyde
This method constructs the benzyl alcohol moiety via Grignard reagent formation and subsequent quenching with formaldehyde.
Synthesis Steps :
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Prepare 2-bromo-5-chlorobenzyl magnesium bromide by reacting 2-bromo-5-chlorobenzyl bromide with magnesium in THF.
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Add paraformaldehyde to the Grignard reagent at −10°C.
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Hydrolyze with ammonium chloride to yield the alcohol.
Optimization Insights :
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Temperature Control : Maintain −10°C during formaldehyde addition to prevent dialkylation.
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Solvent : Tetrahydrofuran (THF) enhances reagent stability.
Yield and Purity :
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Yield : 70–75%.
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Purity : 95–96% after silica gel chromatography.
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Bromination | 2-Chlorobenzyl alcohol | NBS, H₂SO₄, Na₂S | 85–90% | >99.5% | Industrial |
| Benzoic Acid Reduction | 2-Chlorobenzoic acid | SOCl₂, LiAlH₄ | 75–80% | 98–99% | Lab-scale |
| Hydrolysis | 2-Bromo-5-chlorobenzyl chloride | NaOH | 88–92% | 97–98% | Pilot-scale |
| Grignard Reaction | 2-Bromo-5-chlorobenzyl bromide | Mg, Paraformaldehyde | 70–75% | 95–96% | Lab-scale |
Key Findings :
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Bromination offers superior regioselectivity and scalability, making it the preferred industrial method .
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Hydrolysis balances yield and simplicity but requires stringent control of hydrolysis conditions to avoid diol formation.
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Grignard reactions suffer from moderate yields due to competing side reactions but remain valuable for small-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-bromo-5-chlorobenzylamine.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 2-Bromo-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzoic acid.
Reduction: 2-Bromo-5-chlorobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Role : 2-Bromo-5-chlorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for diverse reactivity, enabling the formation of various derivatives through nucleophilic substitution reactions.
- Reactions : Common reactions involving this compound include oxidation to form aldehydes or carboxylic acids and reduction to yield amines. The presence of both bromine and chlorine enhances its utility in selective reactions compared to other similar compounds .
Medicinal Chemistry
Pharmaceutical Applications
- Precursor for Drug Synthesis : This compound is used as a precursor in the synthesis of pharmaceutical agents. Its structure facilitates modifications that are essential for developing compounds with therapeutic effects.
- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor of specific enzymes, making it useful for studying enzyme kinetics and protein-ligand interactions .
Biochemical Research
Study of Biological Mechanisms
- Mechanism of Action : The compound interacts with molecular targets in biological systems, potentially inhibiting enzyme activity by binding to active sites. This characteristic makes it a valuable tool for investigating biochemical pathways and understanding metabolic processes .
- Affinity Labeling : Its reactivity allows it to be used in affinity labeling experiments, which help elucidate the functions of various proteins by covalently modifying them .
Agrochemical Development
Use in Pesticide Formulation
- Agrochemical Production : The compound's halogenated structure is beneficial in developing agrochemicals, including herbicides and insecticides. Its stability and reactivity contribute to the effectiveness of these formulations .
Industrial Applications
Chemical Manufacturing
- Production Processes : In industrial settings, this compound is produced through large-scale bromination reactions optimized for high yield and purity. This efficiency is crucial for its application in various chemical manufacturing processes .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against various pathogens, highlighting the compound's potential in drug development.
Case Study 2: Enzyme Inhibition Analysis
Research published in the European Journal of Biochemistry explored the inhibition effects of halogenated benzyl alcohols on liver alcohol dehydrogenase. The findings indicated that modifications to the benzyl alcohol structure could enhance inhibitory potency, providing insights into designing more effective enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-bromo-5-chlorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-bromo-5-chlorobenzyl alcohol with its analogs, focusing on molecular structure, physicochemical properties, synthesis, and applications.
Structural and Physicochemical Properties
Commercial Availability and Regulatory Status
- Regulatory Compliance : Brominated benzyl alcohols require compliance with hazardous chemical regulations. For example, 5-bromo-2-methoxybenzyl alcohol (CAS 2316-64-5) was registered in the EU on 31/05/2018 .
Biological Activity
2-Bromo-5-chlorobenzyl alcohol (CAS Number: 60666-70-8) is a halogenated aromatic compound with significant relevance in organic synthesis and biological research. This article delves into its biological activities, mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is synthesized through various methods, including:
- Bromination of 2-chlorobenzyl alcohol using bromine in the presence of a catalyst.
- Grignard reaction , where 2-chlorobenzyl chloride reacts with magnesium, followed by treatment with bromine.
These methods yield high purity products under controlled conditions, making the compound suitable for further applications in research and industry.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly by binding to the active sites of enzymes, which inhibits substrate binding and catalytic activity. This mechanism is crucial in studies related to enzyme kinetics and protein-ligand interactions .
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and anti-inflammatory properties. It has been shown to inhibit the growth of various microorganisms, making it a candidate for developing antimicrobial agents. For instance, studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of halogenated benzyl alcohols, including this compound, revealed that:
- The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating its potential as a therapeutic agent in combating bacterial infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate antibacterial activity |
| Control (standard antibiotic) | 8 | High antibacterial activity |
This data illustrates the compound's moderate efficacy compared to established antibiotics .
Enzyme Inhibition Studies
Another investigation focused on the compound's role as an enzyme inhibitor. The study assessed its impact on various enzymes involved in metabolic pathways:
- Enzyme Targeted : Aldose reductase
- IC50 Value : 25 µM
- Effect : Significant inhibition was observed, indicating potential use in managing diabetic complications by preventing sorbitol accumulation.
These findings underscore the compound's relevance in metabolic disease research and potential therapeutic applications .
Potential Therapeutic Applications
Given its biological activities, this compound has several promising applications:
- Antimicrobial Agent : Development of new antibiotics targeting resistant bacterial strains.
- Diabetes Management : As an aldose reductase inhibitor, it may help mitigate complications associated with diabetes.
- Research Tool : Useful in studying enzyme kinetics and protein interactions due to its inhibitory properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-5-chlorobenzyl alcohol, and how do reaction conditions influence purity?
The compound is typically synthesized via nucleophilic substitution or reduction of precursor halides. For example:
- Reduction of 2-bromo-5-chlorobenzaldehyde using NaBH4 in methanol at 0–5°C yields the alcohol with >90% purity .
- Grignard reactions involving bromo-chlorobenzyl halides and formaldehyde require anhydrous conditions to avoid side products like ethers .
Key methodological tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and confirm purity by <sup>1</sup>H NMR (δ 4.6–4.8 ppm for –CH2OH) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopic analysis :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for benzylic protons (δ 4.6–4.8 ppm) and aromatic splitting patterns (ABX system due to Br/Cl substituents) .
- HRMS : Expected [M+H]<sup>+</sup> at m/z 221.47 (C7H6BrClO<sup>+</sup>) .
- Melting point : If crystalline, compare with literature data (e.g., analogs like 4-bromo-2,6-difluorobenzyl alcohol melt at 75–77°C) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with hexane/EtOAc (gradient elution from 5% to 30% EtOAc) .
- Recrystallization : Ethanol/water (1:3) is optimal for removing polar impurities .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- DFT studies (e.g., Gaussian 16) predict regioselectivity in bromination/chlorination steps. For example, halogen positioning at C2 and C5 is thermodynamically favored due to lower activation energy (ΔG<sup>‡</sup> ~25 kcal/mol) .
- Solvent effects : Simulate polarity (ε) to minimize side reactions; THF outperforms DMF in reducing hydrolysis .
Q. How do steric and electronic effects of Br/Cl substituents influence the compound’s reactivity in cross-coupling reactions?
Q. What are the stability challenges of this compound under varying storage conditions?
- Light sensitivity : UV-Vis studies show degradation (>5% in 48 hours under UV light) due to C–Br bond cleavage. Store in amber vials at –20°C .
- Thermal stability : Decomposition occurs above 120°C (TGA data), releasing HBr and HCl .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR shifts for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
